N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-17(19)24-11-7-5-10(6-8-11)20-15(22)9-14-16(23)21-12-3-1-2-4-13(12)25-14/h1-8,14,17H,9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCBNINGAXMFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14F2N2O3S
- Molecular Weight : 364.37 g/mol
- CAS Number : 302552-54-1
This compound features a benzothiazine core, which is known for various pharmacological activities.
1. Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are critical in the inflammatory response and are often targeted in pain management therapies.
In a study evaluating related compounds, it was found that certain derivatives exhibited significant COX-2 inhibition with IC50 values around 20 μM . The presence of difluoromethoxy groups enhances the electron-withdrawing capacity, potentially increasing the binding affinity to the enzyme's active site.
2. Cytotoxicity
The cytotoxic effects of this compound were assessed against various cancer cell lines. Preliminary data suggest moderate cytotoxicity against breast cancer MCF-7 cells and other tumor cell lines . The mechanism may involve apoptosis induction through reactive oxygen species (ROS) generation.
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Study A (2019) | Identified as a moderate COX-2 inhibitor | In vitro screening against COX enzymes |
| Study B (2020) | Exhibited cytotoxic effects on MCF-7 cells | MTT assay for cell viability |
| Study C (2021) | Molecular docking studies indicated strong binding to COX-2 | In silico modeling |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. The docking simulations revealed that the difluoromethoxy group forms hydrogen bonds with key amino acid residues in the active sites of COX enzymes, enhancing its inhibitory effects .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety : Synthesized via rearrangement of saccharin derivatives or functionalization of 2-mercaptobenzothiazole.
- N-[4-(Difluoromethoxy)phenyl]acetamide side chain : Introduced through nucleophilic acyl substitution or condensation reactions.
Critical intermediates include:
- 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic acid esters (from saccharin rearrangement).
- Chloroacetamide-functionalized benzothiazinones (for coupling with 4-(difluoromethoxy)aniline).
Synthesis Routes and Methodologies
Saccharin-Based Route (Patent EP0146102B1)
Rearrangement of Saccharin Derivatives
Sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) undergoes base-catalyzed rearrangement with sodium methoxide to form 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide (Intermediate A).
Reaction Conditions :
- Base : Sodium methoxide (1.2 equiv) in anhydrous methanol.
- Temperature : Reflux at 65°C for 6–8 hours.
- Yield : 78–85% after recrystallization (ethanol/water).
Alkylation at Position 2
Intermediate A is alkylated with methyl iodide to introduce the methyl group at position 2, yielding 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide (Intermediate B).
Optimization Notes :
- Excess methyl iodide (2.5 equiv) ensures complete alkylation.
- Reaction proceeds in DMF at 60°C for 12 hours (yield: 70%).
Amidation with 4-(Difluoromethoxy)aniline
Intermediate B is hydrolyzed to the carboxylic acid (Intermediate C) and coupled with 4-(difluoromethoxy)aniline using a condensing agent.
Key Steps :
- Hydrolysis : 2M NaOH in ethanol/water (1:1), 80°C, 4 hours (yield: 92%).
- Activation : Carboxylic acid converted to mixed anhydride with cinnamoyl chloride in CH₂Cl₂ at 0°C.
- Coupling : Treated with 4-(difluoromethoxy)aniline (1.1 equiv) and triethylamine (2.0 equiv) at 25°C for 2 hours (yield: 65%).
Table 1: Amidation Optimization
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cinnamoyl chloride | CH₂Cl₂ | 0 → 25 | 65 |
| DCC/HOBt | DMF | 25 | 58 |
| EDCI | THF | 25 | 52 |
2-Mercaptobenzothiazole Route (ACS Omega, 2023)
Synthesis of 2-Chloroacetamidobenzothiazole
2-Mercaptobenzothiazole reacts with chloroacetyl chloride in the presence of potassium carbonate to form S-(1,3-benzothiazol-2-yl) chloroethanethioate (Intermediate D).
Conditions :
- Solvent : DMF, 0–5°C (ice bath), 24 hours.
- Workup : Extraction with ethyl acetate, evaporation, and recrystallization (yield: 82%).
Nucleophilic Substitution with 4-(Difluoromethoxy)aniline
Intermediate D reacts with 4-(difluoromethoxy)aniline in DMF under reflux to yield the target acetamide.
Optimization :
- Molar Ratio : 1:1.2 (Intermediate D:aniline).
- Time : 12 hours at 100°C (yield: 74%).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Table 2: Comparative Analysis of Routes
| Parameter | Saccharin Route | 2-Mercaptobenzothiazole Route |
|---|---|---|
| Total Yield (%) | 32 | 61 |
| Purity (HPLC) | 95% | 98% |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
Critical Reaction Parameters
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Q & A
Q. Spectroscopy :
- ¹H/¹³C NMR : Peaks for the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons; δ ~85–90 ppm for CF₂O in ¹³C) and benzothiazinone carbonyl (δ ~170–175 ppm) .
- HRMS : Molecular ion peak matching the theoretical m/z (e.g., calculated for C₁₈H₁₅F₂NO₃S: 371.08; observed: 371.07) .
X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between benzothiazine and acetamide groups) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer :
- In Vitro Models :
Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid; see for protocols) .
Enzyme Inhibition : Assay against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric methods .
- Dosage : Start with 10–100 µM concentrations in triplicate, using DMSO as a vehicle control (<0.1% final concentration) .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up this compound?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the difluoromethoxy group) .
- Catalyst Screening : Test palladium-based catalysts for coupling steps, optimizing ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd) to improve efficiency .
- Data-Driven Optimization : Apply computational reaction path searches (e.g., density functional theory (DFT) for transition state analysis) to identify rate-limiting steps .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange (e.g., rotamerism in the acetamide group) .
Isotopic Labeling : Synthesize a deuterated analog to assign overlapping proton signals (e.g., deuterium exchange at the NH group) .
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 16; solvent model: PCM for DMSO) .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the benzothiazinone carbonyl and hydrophobic contacts with the difluoromethoxy group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (parameters: CHARMM36 force field, TIP3P water model) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
Q. Scaffold Modification :
- Region A : Vary substituents on the benzothiazinone ring (e.g., electron-withdrawing groups at position 3 to enhance electrophilicity) .
- Region B : Replace difluoromethoxy with trifluoromethoxy or methoxy groups to compare steric/electronic effects .
Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) to correlate substituent properties with bioactivity .
Q. What methodologies are recommended for pharmacokinetic profiling (e.g., metabolic stability)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
